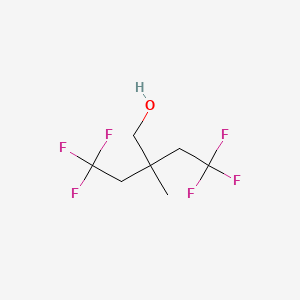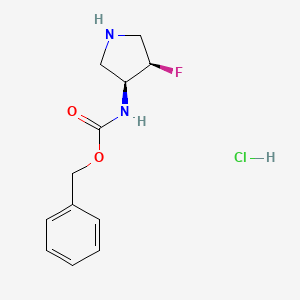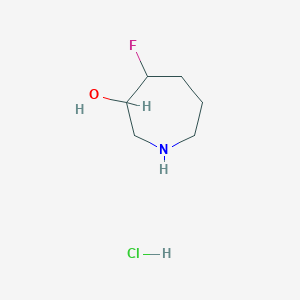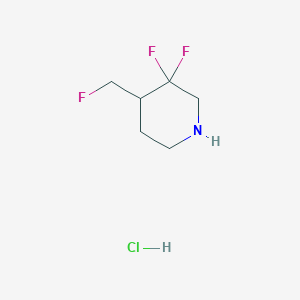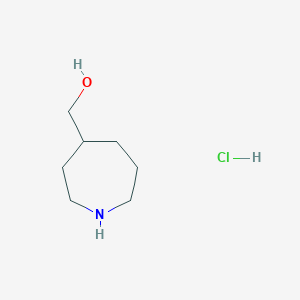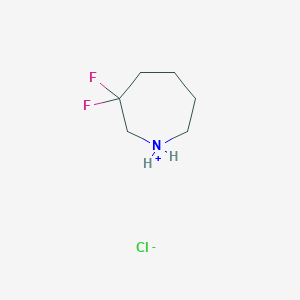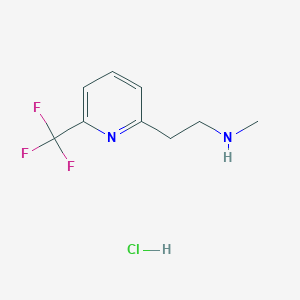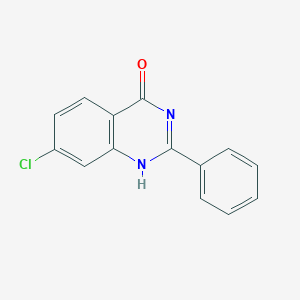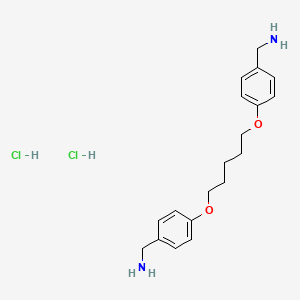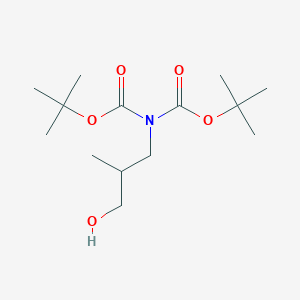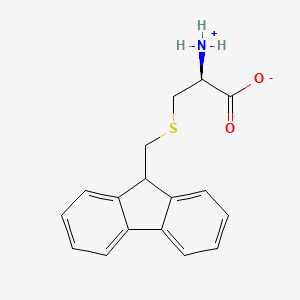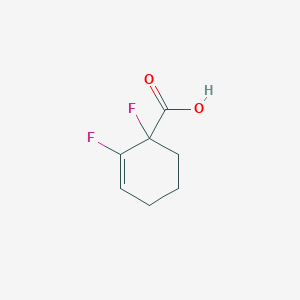
1,2-Difluorocyclohex-2-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluorocyclohex-2-enecarboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O2 This compound is characterized by the presence of two fluorine atoms attached to a cyclohexene ring, along with a carboxylic acid functional group
Preparation Methods
The synthesis of 1,2-difluorocyclohex-2-enecarboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions on the cyclohexene ring.
Industrial production methods may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. These methods often employ similar fluorinating agents but are optimized for large-scale production.
Chemical Reactions Analysis
1,2-Difluorocyclohex-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclohexane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations.
Scientific Research Applications
1,2-Difluorocyclohex-2-enecarboxylic acid finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, where its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,2-difluorocyclohex-2-enecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance binding affinity to specific enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, making the compound useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
1,2-Difluorocyclohex-2-enecarboxylic acid can be compared with other fluorinated cyclohexene derivatives, such as:
1,2-Difluorocyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical transformations.
1,2-Difluorocyclohex-2-enol: Contains a hydroxyl group instead of a carboxylic acid, leading to different reactivity and applications.
1,2-Difluorocyclohex-2-enone:
The uniqueness of this compound lies in its combination of fluorine atoms and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
1,2-difluorocyclohex-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-5-3-1-2-4-7(5,9)6(10)11/h3H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWFJWHCESINQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(C1)(C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B8025355.png)
